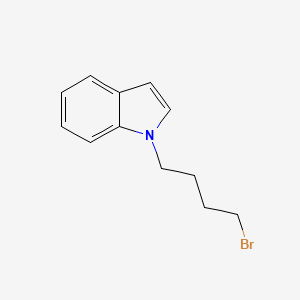

1-(4-bromobutyl)-1H-Indole

Description

The Indole (B1671886) Nucleus: Foundational Framework in Chemical Research

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.govijpsr.com This aromatic heterocyclic system is prevalent in a vast number of natural products, including the essential amino acid tryptophan and the hormone melatonin. researchgate.netsmolecule.com Its unique electronic properties and the ability to participate in various chemical reactions make it a fundamental building block in the design and synthesis of new chemical entities. researchgate.netjocpr.com

The indole ring system can engage in both hydrophobic and hydrophilic interactions, contributing to its ability to bind to a wide range of biological macromolecules such as proteins and enzymes. researchgate.net This versatility has led to the development of numerous indole-containing compounds with a wide spectrum of biological activities. nih.govjocpr.com In synthetic chemistry, the indole nucleus is a versatile starting material due to its reactivity, particularly its susceptibility to electrophilic substitution, primarily at the C-3 position. smolecule.comjocpr.com

Structural Elucidation and Significance of the 1-(4-bromobutyl) Substitution

The structure of 1-(4-bromobutyl)-1H-indole is defined by the attachment of a four-carbon chain with a terminal bromine atom to the nitrogen atom of the indole ring. smolecule.com This substitution at the N-1 position significantly influences the compound's physical and chemical properties. The molecular formula of this compound is C₁₂H₁₄BrN. smolecule.com

The 4-bromobutyl group introduces a flexible aliphatic spacer and a reactive site into the indole molecule. The bromine atom, being a good leaving group, makes the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of various functional groups by reacting this compound with different nucleophiles, such as amines or thiols. This reactivity is a key feature that makes it a valuable intermediate in organic synthesis. smolecule.com

Spectroscopic methods are crucial for the structural confirmation of this compound. In ¹H NMR spectroscopy, characteristic signals confirm the presence of the bromobutyl chain, including a triplet at approximately 3.38-4.19 ppm corresponding to the methylene (B1212753) group attached to the bromine atom (–CH₂Br). nih.gov The protons of the indole ring typically appear in the aromatic region of the spectrum. nih.gov Mass spectrometry further confirms the molecular formula, often showing a characteristic isotopic pattern for bromine.

Current Research Paradigms and Perspectives on this compound

Current research involving this compound primarily focuses on its utility as a synthetic intermediate for creating a diverse array of more complex molecules. smolecule.com Its bifunctional nature, possessing both the indole core and a reactive alkyl bromide, allows for its use as a building block in the construction of compounds with potential applications in medicinal chemistry and materials science. smolecule.com

For instance, it serves as a precursor for the synthesis of novel indole derivatives with potential therapeutic activities. The ability to introduce various substituents via the bromobutyl chain enables the exploration of structure-activity relationships, a fundamental aspect of drug discovery. smolecule.com Derivatives of this compound are being investigated for their potential as antimicrobial and anticancer agents. smolecule.com The introduction of specific functional groups can enhance the compound's ability to interact with biological targets. smolecule.com

In the field of materials science, indole-based compounds are being explored for their applications in organic electronics and photonic devices. smolecule.com The versatile synthetic chemistry of this compound allows for the creation of novel materials with tailored electronic and optical properties.

The synthesis of this compound itself is typically achieved through the N-alkylation of indole with 1,4-dibromobutane (B41627). nih.gov Common methods employ a base such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in a polar aprotic solvent like dimethylformamide (DMF) or 2-butanone. nih.govmdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 106392-60-3 | chemicalbook.com |

| Molecular Formula | C₁₂H₁₄BrN | smolecule.comchemicalbook.com |

| Molecular Weight | 252.15 g/mol | chemicalbook.com |

| Appearance | Colorless to pale yellow oil/liquid | nih.gov |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Signals | Source |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~3.38-4.19 (t, 2H, -CH₂Br), ~6.58 (d, 1H, indole C3-H), ~7.12-7.72 (m, Ar-H) | nih.gov |

| Mass Spectrometry (ESI-MS) | m/z 252/254 (M⁺, Br isotope pattern) |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVQHYKVGGLPYKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CCCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Bromobutyl 1h Indole

Established Reaction Pathways for N-Alkylation of 1H-Indole

The primary method for synthesizing 1-(4-bromobutyl)-1H-indole is through the N-alkylation of the indole (B1671886) ring. This reaction involves the formation of a new carbon-nitrogen bond at the N1 position of the indole nucleus.

Strategic Selection of Starting Materials

The successful synthesis of this compound hinges on the appropriate choice of starting materials. The most common precursors are 1H-Indole and an alkylating agent, typically 1,4-dibromobutane (B41627). The use of a large excess of 1,4-dibromobutane is a common strategy to favor the desired mono-alkylation and minimize the formation of dimeric byproducts.

| Starting Material | Role in Reaction |

| 1H-Indole | The core heterocyclic structure providing the nitrogen for alkylation. |

| 1,4-dibromobutane | The alkylating agent that introduces the 4-bromobutyl chain. |

Optimized Reaction Conditions and Catalyst Systems

The N-alkylation of indole is typically performed under basic conditions to deprotonate the indole nitrogen, thereby increasing its nucleophilicity. The choice of base, solvent, and temperature plays a critical role in the reaction's efficiency and selectivity.

Base-Mediated Alkylation: A variety of bases have been successfully employed to facilitate the deprotonation of indole. Strong bases such as sodium hydride (NaH) are frequently used, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). Weaker inorganic bases like potassium carbonate (K2CO3) and potassium hydroxide (B78521) (KOH) are also effective, particularly when paired with a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (TBAI) in solvents such as DMF or 2-butanone.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. Polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used as they effectively solvate the cation of the base while leaving the nucleophilic indole anion relatively free to react.

Catalyst Systems: In some procedures, a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) is added to facilitate the reaction, especially when using inorganic bases in a two-phase system. The catalyst helps to transport the indole anion from the solid or aqueous phase to the organic phase where the alkylating agent is present.

The reaction temperature is another critical parameter. Many procedures involve an initial cooling step (e.g., 0°C) during the addition of the base and alkylating agent to control the initial exothermic reaction, followed by stirring at room temperature or gentle heating to drive the reaction to completion.

| Base | Solvent | Catalyst | Temperature | Yield |

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | None | 0°C to room temperature | 71.2% |

| Potassium Hydroxide (KOH) | Dimethylformamide (DMF) | Tetrabutylammonium iodide (TBAI) | 0°C to room temperature | 68% |

| Potassium Carbonate (K2CO3) | Acetonitrile | None | Reflux | Not specified |

| Potassium Hydroxide (KOH) | 2-butanone | None | 55°C | 70% |

Isolation and Chromatographic Purification Techniques

Following the completion of the N-alkylation reaction, a series of work-up and purification steps are necessary to isolate the pure this compound from unreacted starting materials, byproducts, and the reaction medium.

Solvent Extraction Protocols

The initial step in the work-up procedure typically involves quenching the reaction mixture, often by pouring it into water. This is followed by extraction of the product into an organic solvent. Dichloromethane and ethyl acetate (B1210297) are commonly used for this purpose. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous salt such as magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4).

Advanced Chromatographic Separations

Column Chromatography: Column chromatography, including flash chromatography, is the most widely reported method for the purification of this compound. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel.

A gradient of solvents is often employed as the eluent to achieve optimal separation. A common solvent system starts with a non-polar solvent like hexanes or petroleum ether and gradually increases the polarity by adding ethyl acetate. For instance, a gradient of hexanes/ethyl acetate from 10:0 to 9:1 has been successfully used. The progress of the separation is monitored by thin-layer chromatography (TLC).

Crystallization and Recrystallization Strategies

While chromatographic methods are highly effective, crystallization can be a valuable technique for final purification, especially for obtaining a solid product. Although this compound is often isolated as an oil, some derivatives can be crystallized. For instance, recrystallization from methanol (B129727) has been mentioned as a purification method for related compounds. In some cases, the final product is obtained as a salt, such as an oxalate (B1200264) salt, which may have better crystalline properties.

Yield Optimization and Purity Enhancement in Large-Scale Synthesis

The traditional synthesis of this compound typically involves the N-alkylation of indole with 1,4-dibromobutane. While effective on a laboratory scale, scaling up this process presents challenges in terms of maintaining high yields, ensuring product purity, and managing reaction conditions.

A common laboratory method involves the use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as dimethylformamide (DMF). rsc.org However, the use of NaH in DMF on a large scale can be hazardous and its behavior unpredictable. rsc.org Classical conditions often provide good selectivity for N-alkylation over C-alkylation, but the reagents' toxicity and the potential for side reactions are significant drawbacks. rsc.org

To address these challenges, several strategies for yield optimization and purity enhancement have been developed. One of the most effective approaches is the use of phase-transfer catalysis (PTC) . PTC allows for the reaction to occur between reagents in immiscible phases, often an aqueous phase containing the base and an organic phase with the indole. This technique can eliminate the need for hazardous and expensive bases and solvents, increase reaction rates, and improve product yield and purity. ptfarm.plrsc.org The use of PTC in N-alkylation of nitrogen heterocycles like indole is a well-established and efficient methodology. crdeepjournal.org Continuous flow processes integrated with PTC have been developed to overcome the heat and mass transfer limitations of batch scale-up, leading to a safer process and a higher quality product with conversions greater than 99% and purities exceeding 90%. rsc.org

Another key aspect of large-scale synthesis is the control of impurities. A significant impurity in the synthesis of N-alkylated indoles is the product of dialkylation. beilstein-journals.org The formation of such impurities can be minimized by carefully controlling the stoichiometry of the reactants and the reaction conditions. Impurity profiling using techniques like LC-MS is crucial for identifying and quantifying byproducts, which is essential for developing a robust and reproducible process. researchgate.net For instance, in the synthesis of the drug Sertindole, which involves N-alkylation, impurities arising from dehalogenation and dialkylation were identified and synthesized to aid in their quantification and control. beilstein-journals.orgresearchgate.net

Flow chemistry offers a promising alternative to traditional batch processing for large-scale synthesis. Continuous flow reactors provide superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. The scale-up of N-alkylation reactions using flow reactors with integrated separation has been demonstrated to be efficient and safe for multigram scale production. rsc.org

Table 1: Comparison of Synthetic Methods for N-Alkylation of Indoles

| Method | Base | Solvent | Catalyst | Yield (%) | Scale | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Classical Method | Sodium Hydride | DMF | None | ~70-90 rsc.org | Lab | High yield, good N-selectivity rsc.org | Hazardous reagents, scalability issues rsc.org |

| Phase-Transfer Catalysis (Batch) | Aq. NaOH / K₂CO₃ | Toluene/Water | Quaternary Ammonium Salt | ~88-95 ptfarm.pl | Lab/Pilot | Safer, high yield, simple workup ptfarm.pl | Catalyst may need removal |

| Phase-Transfer Catalysis (Flow) | Aq. NaOH | Toluene/Water | Quaternary Ammonium Salt | >99 rsc.org | Pilot/Large | Excellent control, high purity, safe rsc.org | Requires specialized equipment |

| Microwave-Assisted (Dry Media) | K₂CO₃/KOH | None | TBAB | 58-95 clockss.org | Lab | Very fast, solvent-free clockss.org | Potential for localized overheating |

| Ionic Liquid | [bmim]OH | [bmim]OH | None | High researchgate.net | Lab/Pilot | Green solvent, recyclable researchgate.net | High cost of ionic liquids |

Note: Yields are indicative and can vary based on specific substrates and reaction conditions. TBAB: Tetrabutylammonium bromide; [bmim]OH: 1-butyl-3-methylimidazolium hydroxide.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to reduce environmental impact and improve safety. google.com Several sustainable approaches have been explored for the N-alkylation of indoles, which are applicable to the synthesis of this compound.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields with fewer byproducts. clockss.orgbeilstein-journals.org The N-alkylation of various azaheterocycles, including indole, has been successfully carried out under microwave irradiation in "dry media" (solvent-free conditions), using a solid support like potassium carbonate and a phase-transfer catalyst, resulting in excellent yields. clockss.org

The use of environmentally benign solvents is another cornerstone of green chemistry. Water is an ideal green solvent, and a chemoselective N-alkylation of indoles has been demonstrated in aqueous microdroplets without the need for a catalyst. stanford.edu While this technique is currently at a laboratory scale, it presents an innovative and green future direction. Ionic liquids have also been investigated as alternative solvents for N-alkylation reactions. For example, the basic ionic liquid 1-butyl-3-methylimidazolium hydroxide ([bmim]OH) has been used as both the solvent and the base for the N-alkylation of indoles, leading to a robust production process that was successfully scaled up. researchgate.net

Catalyst-free and metal-free reactions are highly desirable from a green chemistry perspective as they reduce waste and avoid contamination of the product with metal residues. A three-component Mannich-type reaction for the N-alkylation of indoles has been achieved in aqueous microdroplets without any catalyst. stanford.edu Furthermore, methods for the N-alkylation of indoles using dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a non-metallic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been developed, offering a greener alternative to traditional alkylating agents and strong bases. google.com

Table 2: Green Chemistry Approaches for N-Alkylation of Indoles

| Approach | Key Principle | Conditions | Advantages |

|---|---|---|---|

| Microwave-Assisted Synthesis | Energy Efficiency | Solvent-free, K₂CO₃/KOH, PTC clockss.org | Rapid reaction times, high yields, reduced energy consumption clockss.orgnih.gov |

| Aqueous Microdroplets | Safer Solvents | Water, catalyst-free stanford.edu | Eliminates organic solvents and catalyst, high chemoselectivity stanford.edu |

| Ionic Liquids | Safer Solvents & Auxiliaries | [bmim]OH as solvent and base researchgate.net | Recyclable solvent system, robust process researchgate.net |

| Catalyst-Free Alkylation | Catalysis | Dimethyl carbonate, catalytic DABCO google.com | Avoids toxic alkylating agents and strong bases, high yields google.com |

Chemical Reactivity and Transformation Pathways of 1 4 Bromobutyl 1h Indole

Intrinsic Reactivity Profile of the Indole (B1671886) Core in 1-(4-bromobutyl)-1H-Indole

The indole ring is a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. smolecule.com This structure is electron-rich, which makes it highly reactive towards electrophiles, significantly more so than benzene. smolecule.compearson.com

Electrophilic aromatic substitution is a hallmark of indole chemistry. researchgate.net The indole ring possesses a high electron density, particularly at the C-3 position of the pyrrole ring, making it the most nucleophilic and kinetically favored site for electrophilic attack. smolecule.comic.ac.uk This regioselectivity is consistently observed in various electrophilic substitution reactions. The reactivity of the C-3 position is estimated to be about 10¹³ times greater than that of a position on the benzene ring. pearson.commdpi.com

In the context of this compound, the C-3 position remains the primary site for electrophilic substitution, leading to the formation of diverse C-3 functionalized derivatives. smolecule.com For instance, the compound can react with various electrophiles to introduce groups like formyl, acyl, or alkyl groups at this position. A common example is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) at the C-3 position to yield compounds such as this compound-3-carbaldehyde. smolecule.com

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on the Indole Core

| Reaction Name | Electrophile | Reagents | Product Type |

|---|---|---|---|

| Vilsmeier-Haack | Formyl cation equivalent | POCl₃, DMF | 3-Formylindole |

| Friedel-Crafts Acylation | Acylium ion | Acyl chloride, Lewis acid | 3-Acylindole |

| Mannich Reaction | Iminium ion | Formaldehyde (B43269), secondary amine | 3-(Aminomethyl)indole (Gramine) |

| Halogenation | Halonium ion | NBS, NCS, Br₂ | 3-Haloindole |

This table represents general electrophilic substitution reactions typical for N-alkylated indoles.

The nitrogen atom in the indole ring possesses a lone pair of electrons that contributes to the aromaticity of the system. This delocalization reduces its basicity and nucleophilicity compared to typical secondary amines. mdpi.com However, the nitrogen can still act as a nucleophile under certain conditions. researchgate.net For N-unsubstituted indoles, the N-H proton is moderately acidic (pKa ≈ 16-17) and can be removed by a strong base, such as sodium hydride (NaH), to form a highly nucleophilic indolide anion. youtube.com

This enhanced nucleophilicity is fundamental to the synthesis of this compound itself, which is typically prepared via the N-alkylation of indole with 1,4-dibromobutane (B41627) in the presence of a base. smolecule.com Once the nitrogen is alkylated, as in this compound, it generally does not participate in further nucleophilic reactions unless the alkyl group is removed. However, understanding this intrinsic reactivity is crucial as it underpins the synthesis of this class of compounds. youtube.com

Transformations Involving the 4-Bromobutyl Side Chain

The 4-bromobutyl group attached to the indole nitrogen provides a reactive handle for a variety of chemical modifications. The primary carbon-bromine bond is the key site of reactivity.

The bromine atom on the terminal carbon of the butyl chain is a good leaving group, making the side chain susceptible to nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide range of functional groups by reacting this compound with various nucleophiles. This versatility makes it a valuable building block for constructing more complex molecules. smolecule.com

For example, it can be coupled with amines or heterocycles. A notable application involves its reaction with 1-cyclohexylpiperazine (B93859) to produce a piperazine-substituted indole derivative. smolecule.com Other common nucleophiles include alkoxides, cyanide, and thiolates.

Table 2: Nucleophilic Displacement Reactions of this compound

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Amine | 1-Cyclohexylpiperazine | Tertiary Amine |

| Azide (B81097) | Sodium Azide (NaN₃) | Azide |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Thiolate | Sodium Thiophenoxide (PhSNa) | Thioether |

| Alkoxide | Sodium Methoxide (NaOMe) | Ether |

The presence of both a nucleophilic indole ring and an electrophilic alkyl bromide side chain within the same molecule allows for intramolecular cyclization. These reactions are powerful tools for constructing fused polycyclic systems containing the indole moiety. The C-3 position of the indole ring can act as an intramolecular nucleophile, attacking the electrophilic carbon bearing the bromine atom to form a new carbon-carbon bond. This type of reaction, often promoted by a Lewis acid, results in the formation of a new ring fused to the indole core. Palladium-catalyzed intramolecular cyclizations are also a well-established method for creating complex indole-based architectures. organic-chemistry.orgmdpi.comencyclopedia.pub

Diverse Chemical Transformations and Derivatization Possibilities

The dual reactivity of this compound allows for sequential or one-pot transformations involving both the indole core and the side chain. This capability enables the synthesis of a vast library of complex indole derivatives.

For example, a synthetic route could first involve an electrophilic substitution at the C-3 position, such as formylation, followed by a nucleophilic displacement of the bromide on the side chain. This strategy allows for independent modification at two different sites of the molecule, providing a high degree of synthetic flexibility. The resulting polyfunctionalized indoles can serve as scaffolds for molecules with specific structural and electronic properties. The ability to act as a versatile building block is a key feature of this compound in organic and medicinal chemistry. smolecule.com

Functional Group Interconversions on the Butyl Chain

The terminal bromine atom on the butyl chain of this compound serves as a versatile leaving group, making the compound an excellent substrate for a range of nucleophilic substitution reactions. These transformations allow for the introduction of diverse functional groups, significantly expanding the synthetic utility of the parent molecule.

One of the most common transformations is the displacement of the bromide by nitrogen nucleophiles. For instance, reaction with primary or secondary amines, such as 1-cyclohexylpiperazine, in a suitable solvent like dimethylformamide (DMF), leads to the formation of the corresponding N-alkylated amine derivatives. This type of reaction is fundamental in the synthesis of compounds with potential pharmacological activities.

The bromo group can also be readily displaced by other nucleophiles to introduce different functionalities. For example, reaction with sodium cyanide provides a straightforward route to the corresponding nitrile, 5-(1H-indol-1-yl)pentanenitrile. This transformation is significant as the nitrile group can be further hydrolyzed to a carboxylic acid or reduced to a primary amine, offering additional pathways for molecular elaboration.

Furthermore, the bromide can be converted to an azide by reaction with sodium azide. The resulting 1-(4-azidobutyl)-1H-indole is a useful intermediate for the introduction of an amino group via reduction or for the construction of triazole rings through cycloaddition reactions. Conversion to an alcohol, affording 4-(1H-indol-1-yl)butan-1-ol, can be achieved through hydrolysis, although this often requires harsher conditions or the use of a hydroxide (B78521) source. A more controlled method would involve reaction with a carboxylate salt followed by hydrolysis of the resulting ester.

The following table summarizes some key functional group interconversions on the butyl chain of this compound:

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | 1-Cyclohexylpiperazine | Tertiary Amine |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| Azide | Sodium Azide (NaN₃) | Azide |

| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |

Modifications to the Indole Ring System

The indole nucleus of this compound is an electron-rich aromatic system, making it prone to electrophilic attack. The C-3 position is the most nucleophilic and, therefore, the primary site for electrophilic substitution.

Classic electrophilic aromatic substitution reactions, such as the Vilsmeier-Haack and Mannich reactions, are expected to proceed readily with this compound. The Vilsmeier-Haack reaction, employing a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), would introduce a formyl group at the C-3 position, yielding this compound-3-carbaldehyde. This aldehyde can then serve as a versatile handle for further synthetic transformations.

Similarly, the Mannich reaction, which involves treatment with formaldehyde and a secondary amine in an acidic medium, would result in the introduction of an aminomethyl group at the C-3 position. This reaction provides a direct route to compounds with potential biological activity.

Beyond electrophilic substitution, the indole ring can undergo other modifications. Metalation, particularly directed ortho-metalation, offers a strategy for functionalization at positions other than C-3. By using a directing group, it is possible to deprotonate the indole ring at a specific position, followed by quenching with an electrophile. While the N-butyl group itself is not a strong directing group, lithiation of the indole ring can be achieved, typically at the C-2 position, using strong bases like n-butyllithium. The resulting organolithium species can then react with a variety of electrophiles.

Furthermore, the diene character of the pyrrole ring in certain indole derivatives allows for participation in cycloaddition reactions, such as the Diels-Alder reaction. Although less common for simple indoles, appropriately substituted this compound derivatives could potentially act as dienes or dienophiles, providing a pathway to complex polycyclic structures.

The following table outlines some potential modifications to the indole ring system of this compound:

| Reaction Type | Reagents | Position of Modification | Resulting Functional Group/Structure |

| Vilsmeier-Haack | POCl₃, DMF | C-3 | Aldehyde |

| Mannich | CH₂O, R₂NH, H⁺ | C-3 | Aminomethyl |

| Metalation/Lithiation | n-BuLi | C-2 | Aryllithium (intermediate) |

| Diels-Alder | Diene/Dienophile | Pyrrole ring | Cycloadduct |

Mechanistic Investigations of Key Reaction Pathways

The reaction pathways involving this compound are governed by well-established mechanistic principles of organic chemistry.

The functional group interconversions on the butyl chain predominantly proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In this concerted process, the incoming nucleophile attacks the carbon atom bearing the bromine atom from the backside, leading to an inversion of stereochemistry if the carbon were chiral. The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. The choice of a polar aprotic solvent, such as DMF or acetonitrile (B52724), is often preferred as it solvates the cation of the nucleophilic salt without strongly solvating the nucleophile, thus enhancing its reactivity.

The electrophilic substitution reactions on the indole ring follow the general mechanism for electrophilic aromatic substitution. This process is typically a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. In the first, rate-determining step, the π-electron system of the indole ring attacks the electrophile, leading to the formation of this intermediate. The high reactivity of the C-3 position is due to the ability of the nitrogen atom to delocalize the positive charge of the intermediate more effectively when the attack occurs at this position. In the second, fast step, a base removes a proton from the C-3 position, restoring the aromaticity of the indole ring and yielding the substituted product. Computational studies on electrophilic substitution of 1-alkylindoles support this model, indicating that the transition state leading to substitution at C-3 is significantly lower in energy than those for substitution at other positions. nih.gov

1 4 Bromobutyl 1h Indole As a Versatile Synthetic Intermediate

Strategic Utilization in the Construction of Complex Organic Molecules

The strategic value of 1-(4-bromobutyl)-1H-indole in the synthesis of complex organic molecules stems from its dual reactivity. The indole (B1671886) nitrogen can be involved in N-alkylation reactions, while the terminal bromine of the butyl chain serves as a reactive site for nucleophilic substitution. This allows for a stepwise or sometimes one-pot assembly of more elaborate structures.

A common synthetic route to this compound itself involves the N-alkylation of indole with 1,4-dibromobutane (B41627). This reaction is typically carried out in the presence of a base such as potassium hydroxide (B78521) or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

Once formed, this compound can be used as a building block. For instance, it can be coupled with various cyclic amines, such as piperazine (B1678402) or tetrahydroisoquinoline derivatives, via nucleophilic substitution of the bromide. nih.gov This approach has been employed in the synthesis of potential therapeutic agents. nih.gov The indole ring itself can also undergo further reactions, such as electrophilic substitution, typically at the C3 position, to introduce additional functional groups and complexity. smolecule.com

Precursor for the Synthesis of Structurally Diverse Indole Derivatives

The role of this compound as a precursor for a wide array of indole derivatives is well-established. The reactive bromobutyl chain is readily displaced by a variety of nucleophiles, leading to the introduction of diverse functional groups at the terminus of the butyl chain.

This reactivity has been harnessed to synthesize a range of N-alkylated indole derivatives with potential pharmacological applications. For example, reaction with different amines, thiols, or alkoxides can introduce new side chains with varying properties. smolecule.com Furthermore, modifications can also be made to the indole ring itself, either before or after the elaboration of the side chain. For instance, related compounds like 1-(4-bromobutyl)-5-fluoro-1H-indole can be used to introduce a fluorine atom, which can significantly alter the biological activity of the resulting molecule. smolecule.com

The following table provides examples of indole derivatives synthesized from this compound or its analogs, showcasing the versatility of this synthetic intermediate.

| Starting Material | Reagent | Resulting Derivative Class | Potential Application |

| This compound | Cyclic amines (e.g., 1-cyclohexylpiperazine) | 4-(Indol-1-yl)butan-1-amines | Sigma receptor ligands nih.gov |

| This compound | Phthalimide | N-(4-(1H-indol-1-yl)butyl)phthalimide | Intermediate for tryptamine (B22526) derivatives google.com |

| 1-(4-bromobutyl)-5-methyl-1H-indole | Substituted benzaldehydes | Bis(indolyl)methanes | UV absorbers mdpi.com |

Applications in the Synthesis of Macrocyclic and Polycyclic Indole Scaffolds

The bifunctional nature of this compound and its derivatives makes them valuable precursors for the synthesis of macrocyclic and polycyclic structures containing the indole nucleus. Macrocyclization strategies often involve creating a long linear precursor that can then be cyclized to form a large ring. nih.gov

While direct examples of using this compound in macrocyclization are not extensively detailed in the provided context, the principles of its reactivity lend themselves to such applications. For instance, a derivative of this compound could be further functionalized on the indole ring with a group capable of reacting with the terminal bromide of the butyl chain, leading to an intramolecular cyclization. This approach is a common strategy in the synthesis of macrocyclic compounds. nih.govnih.gov

In the realm of polycyclic indole synthesis, dearomatization of the indole ring via cycloaddition reactions is a powerful method to create complex, fused ring systems. nih.gov While not directly employing this compound, these methodologies highlight the potential for elaborating the indole core into more complex polycyclic architectures. For example, Pd-catalyzed sequential cycloaddition reactions have been used to construct fused polycyclic indole-indenone scaffolds. nih.gov The butoxy-bromide chain of this compound could serve as a tether to bring a reactive partner into proximity with the indole ring, facilitating an intramolecular cycloaddition to form a polycyclic system.

Derivatization Strategies and Novel Compound Synthesis Utilizing 1 4 Bromobutyl 1h Indole

Strategies for N-Functionalization of the Indole (B1671886) Nitrogen

The nitrogen atom of the indole in 1-(4-bromobutyl)-1H-indole is already substituted with the bromobutyl group, rendering it a tertiary amine within an aromatic system. This structural feature dictates the possible subsequent reactions at this position.

Direct N-alkylation or N-acylation, common reactions for unsubstituted or N-H indoles, are not feasible for this compound. The indole nitrogen in this molecule lacks a proton for deprotonation, a prerequisite for typical alkylation procedures, and its lone pair is integral to the aromaticity of the pyrrole (B145914) ring, which significantly reduces its nucleophilicity, preventing direct acylation. Consequently, further functionalization at the N-1 position would require more complex strategies, such as quaternization with highly reactive alkylating agents, although such reactions are not commonly reported for this specific substrate.

The structure of this compound is well-suited for the synthesis of advanced polymeric materials. The terminal alkyl bromide can function as a potent initiator for controlled radical polymerization techniques.

One of the most prominent methods is Atom Transfer Radical Polymerization (ATRP). cmu.eduwikipedia.orgcmu.edu In this process, the carbon-bromine bond can be reversibly cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of vinyl monomers. cmu.eduwikipedia.org This allows for the synthesis of well-defined polymers with an indole moiety at one end (the α-terminus) and a bromine atom at the other (the ω-terminus), which can be used for further modifications. sigmaaldrich.com The degree of polymerization can be precisely controlled by the initial ratio of monomer to the this compound initiator. cmu.edu

Table 1: Potential Polymer Synthesis Initiated by this compound via ATRP This table presents conceptually viable polymer syntheses based on the principles of ATRP, where this compound acts as the initiator.

| Monomer | Polymer Structure | Potential Application Area |

| Styrene | Indole-(Polystyrene)-Br | Functional plastics, advanced materials |

| Methyl Methacrylate | Indole-(Poly(methyl methacrylate))-Br | Optical materials, coatings |

| N-isopropylacrylamide | Indole-(Poly(N-isopropylacrylamide))-Br | Smart polymers, biomaterials |

Alternatively, the this compound can be converted into an indole-containing monomer. For example, nucleophilic substitution of the bromide with a polymerizable group, such as an acrylate (B77674) or vinylbenzyl moiety, would yield a monomer that can be copolymerized with other monomers to incorporate the indole functionality along the polymer backbone. Such indole-containing polymers are investigated for their potential in organic electronics and as fluorescent materials. smolecule.comrsc.org

Elaboration and Functionalization of the Butyl Side Chain

The 4-bromobutyl side chain is the most reactive site for straightforward synthetic modifications, primarily through nucleophilic substitution of the terminal bromine atom.

The terminal primary alkyl bromide is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. This allows for the facile introduction of numerous functional groups at the terminus of the butyl chain. This versatility makes this compound a valuable building block in medicinal chemistry and materials science. smolecule.com For instance, its reaction with nitrogen-based nucleophiles, such as 1-cyclohexylpiperazine (B93859), has been documented to produce derivatives with potential pharmacological activity. smolecule.com

Other common transformations involve reactions with azide (B81097) salts to produce an alkyl azide, with cyanide for nitrile synthesis, or with various primary and secondary amines to yield substituted amines. Oxygen and sulfur nucleophiles can also be employed to form ethers, esters, and thioethers.

Table 2: Representative Nucleophilic Substitution Reactions This interactive table showcases typical SN2 reactions on the butyl side chain of this compound.

| Nucleophile | Reagent Example | Product Functional Group | Resulting Compound Name |

| Amine | 1-Cyclohexylpiperazine | Tertiary Amine | 1-(4-(4-Cyclohexylpiperazin-1-yl)butyl)-1H-indole |

| Azide | Sodium Azide (NaN3) | Azide | 1-(4-Azidobutyl)-1H-indole |

| Thiol | Sodium thiomethoxide (NaSMe) | Thioether | 1-(4-(Methylthio)butyl)-1H-indole |

| Carboxylate | Sodium Acetate (B1210297) (NaOAc) | Ester | 4-(1H-Indol-1-yl)butyl acetate |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 5-(1H-Indol-1-yl)pentanenitrile |

The functionalization of the butyl side chain is a key strategy for employing this compound as a linker molecule to conjugate the indole core to other chemical entities. The butyl chain serves as a flexible spacer, which is often desirable in the design of bioactive molecules or chemical probes.

By replacing the bromine with a terminal functional group that can undergo further specific and high-yielding reactions, bifunctional linkers can be created.

Azide Introduction : The synthesis of 1-(4-azidobutyl)-1H-indole (as shown in Table 2) provides a precursor for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows the indole moiety to be efficiently and selectively linked to molecules containing a terminal alkyne.

Amine Introduction : Reaction with ammonia (B1221849) or a protected amine equivalent yields a terminal primary amine. This amine can then be used to form stable amide bonds through coupling with carboxylic acids, enabling linkage to peptides, proteins, or other carboxylate-containing molecules.

This linker strategy is fundamental in various fields, including the development of targeted drug conjugates, fluorescent labels, and molecules for solid-phase synthesis.

Regioselective Functionalization of the Indole Ring

While the side chain is reactive towards nucleophiles, the electron-rich indole ring is susceptible to electrophilic aromatic substitution. The regioselectivity of this substitution is a critical aspect of its chemistry.

For most N-alkyl indoles, the C-3 position (the carbon adjacent to the nitrogen in the five-membered ring) is the most nucleophilic and kinetically favored site for electrophilic attack. ias.ac.inbeilstein-journals.org This is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate) formed during the substitution process.

Common C-3 functionalization reactions include:

Vilsmeier-Haack Reaction : This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl3) and dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C-3 position. jk-sci.comwikipedia.orgorganic-chemistry.org This is a mild and efficient method for producing this compound-3-carbaldehyde, a valuable intermediate for further synthesis. nii.ac.jp

Friedel-Crafts Acylation : In the presence of a Lewis acid, acyl chlorides or anhydrides react preferentially at the C-3 position to yield 3-acylindoles. nih.gov This reaction provides a direct route to indole ketones.

Mannich Reaction : This reaction with formaldehyde (B43269) and a secondary amine introduces an aminomethyl group at the C-3 position.

While C-3 substitution is dominant in electrophilic reactions, functionalization at the C-2 position can be achieved through alternative strategies, most notably through directed metalation. unblog.frwikipedia.org This involves deprotonation of the C-2 proton using a strong organolithium base (e.g., n-butyllithium or t-butyllithium). The N-alkyl group can influence this process, and the resulting 2-lithioindole intermediate can be trapped with various electrophiles (e.g., aldehydes, ketones, silyl (B83357) halides) to afford C-2 substituted products. This reversal of regioselectivity is a powerful tool for creating indole derivatives that are not accessible through classical electrophilic substitution. organic-chemistry.org

Table 3: Regioselective Functionalization of the Indole Ring This table summarizes the primary methods for achieving regioselective substitution on the this compound core.

| Position | Reaction Type | Typical Reagents | Product |

| C-3 | Electrophilic Aromatic Substitution | POCl3, DMF (Vilsmeier-Haack) | This compound-3-carbaldehyde |

| C-3 | Electrophilic Aromatic Substitution | Acyl Chloride, Lewis Acid (Friedel-Crafts) | 3-Acyl-1-(4-bromobutyl)-1H-indole |

| C-2 | Directed Metalation-Substitution | 1. n-BuLi or t-BuLi2. Electrophile (E+) | 2-E-1-(4-bromobutyl)-1H-indole |

Directed Ortho-Metalation and Coupling Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base, followed by quenching the resulting aryllithium intermediate with an electrophile. For N-substituted indoles, the substituent on the nitrogen can act as a DMG, directing lithiation primarily to the C2 position of the indole ring.

While the N-alkyl group in this compound is not a classic DMG, protection of the indole nitrogen with groups like pivaloyl can direct lithiation effectively. More commonly, for N-unprotected or N-alkylated indoles, lithiation occurs preferentially at the C2 position due to the acidity of the C2-proton, which is enhanced by the adjacent nitrogen atom.

The general sequence for a DoM reaction on an N-substituted indole is as follows:

Treatment with a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec--BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA), in an aprotic solvent (e.g., THF, diethyl ether) at low temperatures.

Formation of a 2-lithioindole intermediate.

Reaction of the organolithium species with a suitable electrophile (E+) to introduce a new substituent at the C2 position.

This methodology allows for the introduction of a wide array of functional groups onto the indole scaffold, starting from a precursor like this compound. The bromobutyl chain typically remains intact under these conditions, making the resulting C2-functionalized indole available for subsequent modifications at the terminal bromine.

Table 1: Examples of Electrophiles Used in Directed Metalation of Indoles

| Electrophile | Resulting Functional Group at C2 |

|---|---|

| Dimethylformamide (DMF) | Aldehyde (-CHO) |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Iodine (I₂) | Iodo (-I) |

| Chlorotrimethylsilane (TMSCl) | Trimethylsilyl (-TMS) |

| Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |

Palladium-Catalyzed Cross-Coupling Reactions at Various Positions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For indole derivatives, these reactions can be applied to halo-substituted indoles or to activate C-H bonds directly. Starting with this compound, functionalization can be achieved by first halogenating the indole ring (e.g., at C3, C5, or C7) and then subjecting the halo-indole to cross-coupling conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples an organoboron compound (typically a boronic acid or ester) with an organohalide. A this compound derivative, halogenated at a specific position (e.g., 3-bromo or 5-bromo), can be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures.

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst reacts with the aryl halide.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups are coupled, forming the product and regenerating the Pd(0) catalyst.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromoindoles

| Component | Example Reagent/Condition |

|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu |

| Solvent | Dioxane, Toluene, DMF |

| Boron Reagent | Arylboronic acids, Heteroarylboronic acids |

Heck-Mizoroki Reaction

The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a base and a palladium catalyst. A halogenated this compound can react with various alkenes to introduce vinyl groups at different positions on the indole ring. This reaction is highly valuable for synthesizing complex olefinic structures. The terminal bromobutyl group offers a site for subsequent intramolecular Heck reactions, leading to the formation of fused ring systems.

Stereoselective Synthesis of Advanced Indole Derivatives

The development of stereoselective methods to synthesize advanced indole derivatives is of great interest, particularly for applications in pharmaceuticals. While this compound itself is achiral, it can be used as a substrate in reactions that create one or more stereocenters.

A key strategy involves palladium-catalyzed enantioselective reactions. For example, an intramolecular alkene difunctionalization can be employed. In a hypothetical application, the bromobutyl group of this compound could be converted to a nucleophilic group, which then participates in a palladium-catalyzed intramolecular cyclization onto a prochiral alkene tethered elsewhere on the indole nucleus. The use of chiral ligands on the palladium catalyst would induce enantioselectivity, leading to the formation of chiral, fused-ring indole derivatives.

Another approach involves diastereoselective reactions. If this compound is first modified to contain a chiral auxiliary, subsequent reactions can be directed to proceed with high diastereoselectivity. For instance, alkylation of an enolate derived from a chiral ketone tethered to the indole C3 position could be influenced by the chiral center, leading to stereocontrolled formation of a new carbon-carbon bond.

Synthesis of Novel Heterocyclic Systems Incorporating the Indole Moiety

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of novel heterocyclic systems through intramolecular cyclization. The bromobutyl chain provides a reactive electrophilic site that can be attacked by a nucleophile positioned elsewhere on the indole scaffold, leading to the formation of new rings.

A common strategy involves introducing a nucleophilic group at the C2 or C3 position of the indole ring. For example, C2-lithiation of this compound followed by quenching with a nitrile (R-CN) and subsequent reduction would yield a C2-aminomethyl derivative. The primary amine can then displace the bromide on the butyl chain via an intramolecular SN2 reaction to form a seven-membered ring fused to the indole at the 1,2-positions, yielding a tetrahydrodiazepino[1,7-a]indole system.

Similarly, introducing a nucleophile at the C3 position, such as a malonate ester, followed by intramolecular alkylation would lead to the formation of a six-membered ring fused at the N1 and C3 positions, creating a tetrahydropyrido[1,2-a]indole derivative. These cyclization strategies are powerful for building polycyclic indole alkaloids and other complex heterocyclic architectures.

Table 3: Potential Heterocyclic Systems from this compound

| Ring Fusion Positions | Nucleophile Position | Resulting Heterocycle Core | Ring Size |

|---|---|---|---|

| N1, C2 | C2 | Tetrahydrodiazepino[1,7-a]indole | 7 |

| N1, C3 (via side chain) | C3 | Tetrahydropyrido[1,2-a]indole | 6 |

| N1, C7 (intramolecular arylation) | C7 (as nucleophile) | Benzopyrroloazepine derivative | 7 |

Mechanistic and Computational Studies in 1 4 Bromobutyl 1h Indole Chemistry

Mechanistic Elucidation of Electrophilic Substitution on the Indole (B1671886) Ring

The indole nucleus is an electron-rich heterocyclic system that readily undergoes electrophilic aromatic substitution (EAS). The mechanism of this reaction has been a subject of extensive study, providing a foundational understanding of the reactivity of 1-(4-bromobutyl)-1H-indole.

The indole ring's high reactivity stems from the lone pair of electrons on the nitrogen atom, which is delocalized into the aromatic system. This increases the electron density, particularly at the C3 position of the pyrrole (B145914) ring, making it the primary site for electrophilic attack. mdpi.com In fact, the C3 position is estimated to be approximately 10¹³ times more reactive than a position on a benzene (B151609) ring. mdpi.com The presence of the N-alkyl group, such as the 4-bromobutyl chain, does not significantly alter this inherent reactivity profile.

The generally accepted mechanism for electrophilic substitution at the C3 position proceeds through a two-step pathway involving a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion.

Formation of the Sigma Complex: An electrophile (E⁺) attacks the electron-rich C3 position, breaking the aromaticity of the pyrrole ring and forming a carbocation intermediate. This intermediate is stabilized by resonance, with the positive charge delocalized over the C2 atom and the nitrogen atom. The ability of the nitrogen atom to bear the positive charge makes the attack at C3 more favorable than at C2, where the nitrogen cannot directly stabilize the intermediate.

Deprotonation and Aromatization: A weak base present in the reaction mixture removes the proton from the C3 atom, restoring the aromaticity of the indole ring and yielding the 3-substituted product.

While C3 is the kinetically preferred site of attack, substitution at other positions, such as C2, can occur, particularly if the C3 position is blocked. nih.gov However, for this compound, electrophilic attack will overwhelmingly occur at the C3 position. Computational studies have corroborated these findings, showing that the transition state leading to the C3-substituted product is significantly lower in energy compared to other positions. nih.gov

| Position | Relative Activation Energy (Calculated) | Key Stabilizing Factor |

| C3 | Lowest | Resonance stabilization involving the nitrogen atom |

| C2 | Higher | Less effective resonance stabilization |

| Benzene Ring | Highest | Requires disruption of the benzene aromaticity |

This table presents a qualitative comparison of the calculated activation energies for electrophilic attack at different positions on the indole ring, illustrating the strong preference for C3 substitution.

Investigation of Nucleophilic Attack Mechanisms on the Bromine Atom

The 4-bromobutyl substituent on the indole nitrogen provides a reactive site for nucleophilic substitution reactions. The carbon atom bonded to the bromine is a primary carbon, which dictates the likely mechanistic pathway for substitution. Haloalkanes primarily undergo nucleophilic substitution via two distinct mechanisms: substitution nucleophilic unimolecular (S(_N)1) and substitution nucleophilic bimolecular (S(_N)2). ucsb.edubyjus.com

For this compound, the S(_N)2 mechanism is the predominant pathway. ck12.org This mechanism involves a single, concerted step where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the bromide ion). ck12.org This "backside attack" leads to a transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom. As the new bond forms, the bond to the leaving group breaks. ck12.org

The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile, exhibiting second-order kinetics. byjus.comck12.org Rate = k[C₁₂H₁₄BrN][Nu⁻]

Factors favoring the S(_N)2 mechanism for this compound include:

Primary Substrate: The carbon atom bearing the bromine is primary, meaning it is attached to only one other carbon atom. This minimizes steric hindrance, allowing for easy access by the nucleophile for backside attack.

Good Leaving Group: The bromide ion is a relatively stable anion and therefore a good leaving group, which facilitates the substitution process.

The S(_N)1 mechanism, in contrast, is a two-step process involving the formation of a carbocation intermediate. byjus.com This pathway is generally favored for tertiary and, to a lesser extent, secondary alkyl halides due to the stability of the resulting carbocation. byjus.com For a primary substrate like this compound, the formation of a primary carbocation is energetically unfavorable, making the S(_N)1 pathway significantly less likely than the S(_N)2 pathway.

| Feature | S(_N)2 Mechanism (Favored) | S(_N)1 Mechanism (Disfavored) |

| Substrate Structure | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Mechanism | Single concerted step ck12.org | Two steps via carbocation intermediate byjus.com |

| Kinetics | Second-order byjus.comck12.org | First-order byjus.comck12.org |

| Nucleophile | Favored by strong nucleophiles ck12.org | Rate is independent of nucleophile strength |

| Solvent | Favored by polar aprotic solvents ck12.org | Favored by polar protic solvents byjus.com |

This interactive table compares the key features of S(_N)2 and S(_N)1 mechanisms, highlighting why the S(_N)2 pathway is dominant for this compound.

Computational Chemistry Approaches to Reaction Pathway Prediction

Computational chemistry has become an indispensable tool for predicting and understanding the complex reaction pathways of molecules like this compound. indexcopernicus.com Techniques such as Density Functional Theory (DFT) allow for the detailed examination of reaction mechanisms, transition states, and intermediate structures at the molecular level. nih.govnih.gov

Predicting Electrophilic Substitution Regioselectivity: Computational models can accurately predict the C3 regioselectivity of electrophilic substitution on the indole ring. By calculating the energies of the transition states and intermediates for attack at various positions (C2, C3, C4, C5, C6, C7), researchers can construct a comprehensive reaction energy profile. These profiles consistently show that the pathway involving attack at C3 has the lowest activation energy barrier, confirming it as the kinetically favored product. nih.govnih.gov Furthermore, molecular orbital analysis can illustrate the high electron density at C3, providing a theoretical basis for its enhanced nucleophilicity.

Modeling Nucleophilic Substitution Pathways: For the nucleophilic substitution on the bromobutyl chain, computational methods can be used to model the potential energy surfaces for both S(_N)1 and S(_N)2 reactions. DFT calculations can locate the transition state structure for the S(_N)2 reaction and determine its associated activation energy. nih.gov Similarly, the energy required to form the highly unstable primary carbocation intermediate for the S(_N)1 pathway can be calculated. A comparison of these energy barriers provides quantitative evidence for the overwhelming preference for the S(_N)2 mechanism. researchgate.net

| Computational Method | Application in this compound Chemistry | Insights Gained |

| Density Functional Theory (DFT) | Calculating reaction energy profiles for EAS and S(_N) reactions. nih.govnih.gov | Determination of activation energies, reaction pathways, and transition state geometries. |

| Hartree-Fock (HF) | Initial geometry optimizations. | Provides a foundational, though less accurate, picture of molecular structure. nih.gov |

| Molecular Orbital (MO) Theory | Analysis of frontier molecular orbitals (HOMO/LUMO). | Explains the nucleophilicity of the indole C3 position and the electrophilicity of the C-Br bond. |

| Transition State Theory | Used with energy profiles to calculate reaction rates. nih.gov | Predicts reaction kinetics and allows for comparison between competing pathways. |

This table outlines common computational chemistry methods and their specific applications in elucidating the reaction mechanisms of this compound.

Kinetic and Thermodynamic Analysis of Reactions Involving this compound

A complete understanding of the reactivity of this compound requires both kinetic and thermodynamic analysis. Kinetics describes the rate of a reaction, whereas thermodynamics describes the position of the equilibrium and the relative stability of reactants and products. nih.govresearchgate.net

Kinetics: The reactions of this compound are governed by the principles of kinetic control.

Electrophilic Substitution: The rate of electrophilic substitution on the indole ring is exceptionally fast at the C3 position due to a low activation energy barrier. mdpi.com The reaction follows a second-order rate law, dependent on the concentration of both the indole and the electrophile.

Nucleophilic Substitution: As established, this reaction proceeds via an S(_N)2 mechanism, which also follows second-order kinetics (rate = k[substrate][nucleophile]). ck12.org The rate constant (k) is influenced by several factors, including the strength of the nucleophile, the solvent, and the temperature. The bond strength of the carbon-halogen bond also plays a role; for instance, the C-Br bond is weaker than the C-Cl bond, meaning bromoalkanes generally react faster than their chloroalkane counterparts. savemyexams.com

Thermodynamics: Thermodynamic analysis focuses on the energy changes during a reaction, typically expressed in terms of enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°). nih.govnih.gov ΔG° = ΔH° - TΔS°

For most reactions involving this compound, the formation of stable products results in a negative Gibbs free energy change, indicating a spontaneous process.

In electrophilic substitution, the reformation of the stable aromatic indole ring provides a strong thermodynamic driving force for the reaction.

In nucleophilic substitution, the formation of a new, often stronger, bond to the nucleophile compared to the C-Br bond contributes to a favorable enthalpy change.

| Parameter | Electrophilic Substitution (at C3) | Nucleophilic Substitution (S(_N)2) |

| Kinetic Order | Second | Second byjus.comck12.org |

| Rate Determining Step | Formation of the sigma complex | Concerted attack of nucleophile ck12.org |

| Relative Rate | Very fast | Moderate; depends on nucleophile/conditions |

| ΔG° (Typical) | Favorable (Negative) | Favorable (Negative) |

| Control | Primarily Kinetic Control | Primarily Kinetic Control |

This table summarizes the key kinetic and thermodynamic parameters for the two primary types of reactions involving this compound.

Applications of Derivatives Derived from 1 4 Bromobutyl 1h Indole in Academic Research

Development of Indole-Based Chemical Probes for Biological Studies

The indole (B1671886) nucleus is a common feature in many biologically active molecules. Derivatives of 1-(4-bromobutyl)-1H-indole are synthesized to create chemical probes that can be used to investigate complex biological systems. These probes are designed to interact with specific biomolecules or to be visualized within cellular environments.

Design of Compounds for Protein-Ligand Interaction Research

Derivatives of this compound are instrumental in the design of ligands for studying protein-ligand interactions. The 4-bromobutyl chain allows for the covalent attachment of various pharmacophores or reporter groups to the indole nitrogen. This strategy is employed to synthesize selective ligands for specific protein targets, including receptors and enzymes.

For instance, the indole scaffold is a key component in the development of inhibitors for proteins such as Bromodomain-containing protein 4 (BRD4), which is a therapeutic target in several diseases. nih.gov Researchers have designed and synthesized series of indole derivatives to explore their inhibitory activity and selectivity. nih.gov Molecular docking studies help to elucidate the binding modes of these indole-based ligands within the protein's active site, revealing key interactions that contribute to their affinity and selectivity. nih.govmdpi.com

| Derivative Class | Protein Target | Research Finding |

| Indole-2-one derivatives | Bromodomain-containing protein 4 (BRD4) | Identified potent inhibitors with selectivity for the BD1 domain of BRD4, which induced apoptosis in leukemia cells. nih.gov |

| N-acyl carbazole sulfonamides | Tubulin | Developed derivatives that inhibit tubulin polymerization, a key process in cell division, with potent anti-proliferative activity. mdpi.com |

| Indole-based inhibitors | Keap1-Nrf2 | Discovered compounds that disrupt the Keap1-Nrf2 protein-protein interaction, leading to the activation of antioxidant response pathways. nih.gov |

Investigation of Cellular Uptake Mechanisms of Indole Derivatives

Understanding how indole derivatives enter cells is crucial for their development as therapeutic agents or biological probes. The physicochemical properties of the substituent introduced via the 4-bromobutyl chain can significantly influence the cellular uptake mechanism. Generally, small molecules can cross the cell membrane through passive diffusion or via various endocytic pathways. mdpi.com

Research into the cellular uptake of indole derivatives often involves the use of endocytic inhibitors to dissect the specific pathways involved. mdpi.com These studies are critical for optimizing the bioavailability and intracellular concentration of indole-based compounds designed for intracellular targets.

Exploration of Indole-Derived Compounds in Materials Science

The electronic and photophysical properties of the indole ring system make it an attractive component for the development of novel organic materials. The ability to functionalize the indole at the N1 position using this compound allows for the tuning of these properties and the incorporation of indole moieties into larger macromolecular structures.

Application in Organic Electronics and Semiconductor Research

Indole derivatives have been investigated for their potential use in organic electronics, particularly as components of organic semiconductors. spiedigitallibrary.orgurjc.es The electron-rich nature of the indole ring makes it a suitable building block for hole-transporting materials. skku.edu By synthesizing oligomers and polymers containing indole units, researchers can create materials with tailored electronic properties. acs.org

A family of stable, high-mobility organic π-type semiconductors has been developed based on an extended π-conjugated system of triindole. spiedigitallibrary.orgurjc.es These materials exhibit a tendency to form columnar stacks, which facilitates the one-dimensional migration of charge carriers, a desirable characteristic for semiconductor applications. spiedigitallibrary.orgurjc.es The functionalization of the indole core, which can be initiated from precursors like this compound, allows for the fine-tuning of their electronic properties and morphology. spiedigitallibrary.orgurjc.es

| Indole-Based Material | Application | Key Finding |

| Triindole derivatives | Organic Semiconductors | Form columnar stacks that maximize π-orbital overlap, enabling efficient charge transport. spiedigitallibrary.orgurjc.es |

| Naphthalimide-indole derivative | n-Type Semiconductor | Synthesized and characterized as a functional material for electronic devices, exhibiting good thermal stability. researchgate.net |

| Indole-based dyes | Dye-Sensitized Solar Cells | Triphenylamine and carbazole moieties bonded to an indole group act as efficient photon-to-electron converters. researchgate.net |

Investigation for Photonic Device Architectures

The unique photophysical properties of indole derivatives make them promising candidates for applications in photonic devices. chim.it Indole-based compounds can be designed to absorb and emit light at specific wavelengths, making them suitable for use as organic dyes and fluorophores. chim.it The introduction of different functional groups onto the indole scaffold via the butyl chain can modulate these optical properties.

Indole derivatives are incorporated into the design of push-pull chromophores, where the indole acts as an electron donor. nih.govsemanticscholar.org These materials can exhibit large nonlinear optical responses, which are of interest for applications in optoelectronics.

Utility of Indole Derivatives as Ligands in Catalysis

The indole scaffold can be incorporated into the structure of ligands for transition metal catalysis. The nitrogen atom of the indole ring can coordinate to a metal center, and the substituents on the indole can be varied to modulate the steric and electronic properties of the resulting catalyst. The use of this compound allows for the introduction of additional coordinating groups at the end of the butyl chain, creating bidentate or polydentate ligands.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental transformations in organic synthesis. acs.orgrsc.org Novel indole-amide-based phosphine ligands have been designed and synthesized, demonstrating high efficiency in sterically hindered Suzuki-Miyaura cross-coupling reactions. rsc.org These catalytic systems can achieve excellent product yields in short reaction times with low catalyst loadings. rsc.org The synthesis of such complex ligands can be conceptualized as originating from functionalized indole precursors.

Contribution to the Design of Novel Synthetic Reagents

The strategic design of novel synthetic reagents is a cornerstone of advancing chemical synthesis, enabling the construction of complex molecular architectures with greater efficiency and precision. Within this context, derivatives of this compound have emerged as versatile platforms for the development of innovative reagents. The inherent functionalities of this compound—the reactive bromobutyl chain and the modifiable indole core—provide a rich foundation for creating bifunctional linkers, reagents for solid-phase synthesis, and specialized molecular probes. These tailored reagents are instrumental in academic research, facilitating the exploration of complex biological systems and the assembly of novel chemical entities.

The utility of this compound as a precursor to sophisticated synthetic tools is exemplified by its application in creating linkers for affinity chromatography and solid-phase organic synthesis (SPOS). nih.gov In these methodologies, the indole-containing fragment can be tethered to a solid support, allowing for the systematic construction of compound libraries. The butyl chain offers a flexible spacer, while the indole moiety can be further functionalized or act as a point of attachment for other molecules. This approach has been pivotal in the development of indole-based chemically cleavable linkers, which are crucial for protein pull-down experiments and the identification of protein-ligand interactions. nih.govresearchgate.net

Furthermore, derivatives of this compound are being explored in the design of fluorescent probes to investigate biological systems. nih.gov By coupling the indole-butyl moiety to a fluorophore, researchers can create probes that target specific cellular components, enabling their visualization and study through fluorescence-based techniques. The indole structure itself can contribute to the photophysical properties of the resulting probe. researchgate.net

In a similar vein, the bifunctional nature of this compound derivatives makes them valuable in the synthesis of bis-indole analogues with a phenyl linker. mdpi.com These structures are of interest for their potential biological activities, and the indole-butyl fragment serves as a key building block in their assembly. The ability to readily connect the indole nucleus to other molecular scaffolds through the bromobutyl chain underscores its significance in the design of novel and complex chemical structures. smolecule.com

The following table summarizes selected research findings on the application of this compound derivatives in the design of novel synthetic reagents:

| Reagent Type | Application | Research Finding |

| Chemically Cleavable Linker | Protein Pull-down Experiments | An indole-based linker system was developed for the affinity-independent elution of targeted proteins. A specific tyrosine kinase inhibitor, bosutinib, was immobilized on a solid support via this linker, enabling the successful identification of its binding partners from a cell lysate. nih.gov |

| Building Block for Solid-Phase Synthesis | Combinatorial Chemistry | Indole derivatives are utilized in solid-phase organic synthesis (SPOS) to create libraries of biologically important molecules. The solid support allows for systematic and efficient synthesis of a wide range of substituted indoles. nih.gov |

| Fluorescent Probe Precursor | Study of σ Receptors | Indolyl derivatives with a butyl chain have been used to synthesize fluorescent ligands for σ receptors, enabling their study using fluorescence-based techniques. nih.gov |

| Bifunctional Linker | Synthesis of Bis-Indole Analogues | Bis-indole analogues with a phenyl linker have been synthesized for evaluation of their antiproliferative activity. The indole-containing building blocks are key to the assembly of these complex molecules. mdpi.com |

Future Research Directions and Emerging Trends in 1 4 Bromobutyl 1h Indole Chemistry

Development of Novel Catalytic Methodologies for Derivatization

The functionalization of the indole (B1671886) core and the modification of its N-alkyl side chain are central to developing new derivatives of 1-(4-bromobutyl)-1H-indole. Future research is increasingly focused on moving beyond classical methods towards sophisticated catalytic systems that offer higher efficiency, selectivity, and broader substrate scope. While traditional methods for indole synthesis can suffer from harsh conditions, modern catalytic approaches provide milder and more effective alternatives. researchgate.netrug.nl

The development of enantioselective catalytic indolization strategies is a significant area of advancement, allowing for the construction of chiral indoles. snnu.edu.cn For instance, chiral phosphoric acid has been successfully used as a catalyst in asymmetric Fischer indolization to produce chiral tetrahydrocarbazoles with high enantioselectivity. snnu.edu.cn Similarly, transition metal catalysts, such as rhodium and palladium complexes, have been employed for the atroposelective synthesis of bisindoles through C-H activation pathways. snnu.edu.cn

Future derivatization of this compound will likely harness such innovative catalytic systems. The indole nucleus is most reactive towards electrophilic attack at the C-3 position, a property that can be exploited using various catalysts to introduce new functional groups. smolecule.com Research is also exploring the use of biodegradable organocatalysts and ionic liquids, which can function as both the catalyst and the reaction medium, aligning with the principles of green chemistry. nih.gov These advanced methodologies promise to streamline the synthesis of complex indole derivatives, providing access to novel compounds for various applications. smolecule.com

| Catalyst Type | Example | Potential Application for this compound Derivatization | Reference |

| Chiral Phosphoric Acid (CPA) | Desymmetrization of phenylhydrazones | Enantioselective functionalization at the indole C-3 position. | snnu.edu.cn |

| Transition Metal Complexes | Rhodium(III), Palladium(II) | C-H activation for coupling reactions at various positions of the indole ring. | snnu.edu.cn |

| Organocatalysts | L-proline | Regioselective synthesis of complex scaffolds like indolyl-4H-chromenes. | nih.gov |

| Ionic Liquids (ILs) | Tetrabutylammonium (B224687) valinate ([NBu4][Val]) | Acting as a recyclable catalyst and green reaction medium for substitutions. | nih.gov |

| Base Catalysts | Triton B, Sodium Hydroxide (B78521) | Catalyzing reactions such as the synthesis of chromene-carbonitriles. | nih.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of indole derivatives is progressively moving from traditional batch processes to continuous flow chemistry and automated platforms. chimia.chresearchgate.net This shift offers significant advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.gov